3-Trifluoroacetoxypropyltrimethoxysilane

Description

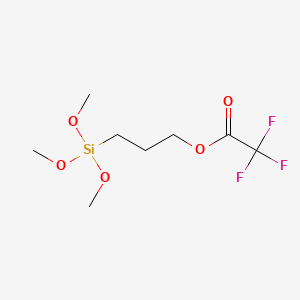

3-Trifluoroacetoxypropyltrimethoxysilane (chemical formula: C₈H₁₅F₃O₅Si, molecular weight: 276.28 g/mol) is a specialized organosilane compound featuring a trifluoroacetoxy functional group attached to a propyl chain and three methoxy silane groups .

Properties

IUPAC Name |

3-trimethoxysilylpropyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3O5Si/c1-13-17(14-2,15-3)6-4-5-16-7(12)8(9,10)11/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOQPNDCFRSIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOC(=O)C(F)(F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694815 | |

| Record name | 3-(Trimethoxysilyl)propyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120404-60-6 | |

| Record name | 3-(Trimethoxysilyl)propyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoroacetoxypropyltrimethoxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoroacetoxypropyltrimethoxysilane undergoes various chemical reactions, including:

Substitution: The trifluoroacetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as or .

Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

Hydrolysis: Silanol derivatives.

Condensation: Siloxane polymers.

Substitution: Functionalized silanes.

Scientific Research Applications

3-Trifluoroacetoxypropyltrimethoxysilane has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.

Mechanism of Action

The mechanism of action of 3-Trifluoroacetoxypropyltrimethoxysilane primarily involves the hydrolysis and condensation of the trimethoxysilane group. Upon hydrolysis, the trimethoxysilane group forms silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of stable siloxane networks that enhance the properties of coatings and adhesives . The trifluoroacetoxy group provides additional functionality, allowing for further chemical modifications .

Comparison with Similar Compounds

Comparison with Similar Trimethoxysilane Derivatives

Structural and Functional Group Analysis

The key differentiation among trimethoxysilanes lies in their organic functional groups, which dictate reactivity and applications:

Key Observations :

- Electron-Withdrawing Groups : The trifluoroacetoxy and trifluoropropyl groups enhance chemical resistance and hydrophobicity compared to electron-donating groups like amines or thiols .

- Reactivity : Methacryloxy and glycidoxy groups enable covalent bonding with polymers (e.g., acrylates, epoxies), whereas thiols and amines facilitate interactions with metals or biomolecules .

Physical and Chemical Properties

Notable Trends:

Application-Specific Performance

Adhesion Promotion:

- This compound : Ideal for fluoropolymer-metal bonding (e.g., PTFE coatings on aluminum) due to fluorine’s low surface energy .

- 3-Methacryloxypropyltrimethoxysilane: Dominates in dental composites, enhancing resin-to-enamel bonding by copolymerizing with methacrylate monomers .

- 3-Aminopropyltrimethoxysilane: Preferred for glass fiber-reinforced plastics, where amine groups form hydrogen bonds with epoxy matrices .

Environmental Resistance:

Research Findings and Industrial Relevance

- Fluorinated Silanes : A 2024 study highlighted 3,3,3-Trifluoropropyltrimethoxysilane’s role in developing self-cleaning glass, achieving >90% water contact angle retention after 1,000 hours of UV exposure . In contrast, this compound’s trifluoroacetoxy group may offer similar durability but with tailored reactivity for specialty coatings.

- Safety Profiles : Fluorinated silanes generally require stringent handling (e.g., respirators rated for organic vapors) compared to amine or epoxy variants .

Biological Activity

3-Trifluoroacetoxypropyltrimethoxysilane (TFAPTMS) is a silane compound that has gained attention in various fields, particularly in biomedical applications due to its unique chemical properties and potential biological activities. This article provides an in-depth analysis of the biological activity of TFAPTMS, including its antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.

Biological Activity Overview

The biological activity of TFAPTMS has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent. Below are key findings regarding its biological effects:

Antimicrobial Activity

- Mechanism of Action : TFAPTMS exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic processes. This leads to cell lysis and death in susceptible microorganisms.

- Efficacy Against Pathogens : Studies have demonstrated that TFAPTMS shows significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml against common pathogens like Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Vibrio cholerae | 30 |

Anticancer Activity

- Cell Line Studies : TFAPTMS has been tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicate that it induces apoptosis in these cells through the activation of caspase pathways.

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay, revealing that TFAPTMS has a dose-dependent effect on cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of TFAPTMS against a panel of clinical isolates. The study employed a broth microdilution method to determine MIC values and assessed the compound's ability to inhibit biofilm formation.

- Results : TFAPTMS significantly reduced biofilm formation by up to 70% at concentrations above 50 µg/ml, indicating its potential as a surface modifier for medical devices.

Case Study 2: Anticancer Properties

In another study focusing on anticancer properties, researchers treated MCF-7 cells with varying concentrations of TFAPTMS over 48 hours. Flow cytometry was used to analyze apoptosis rates.

- Findings : The treatment led to a notable increase in apoptotic cells (up to 40% at 25 µM), suggesting that TFAPTMS may be a promising candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.